
4-Chloro-2,5-difluorophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,5-difluorophenylboronic acid is a chemical compound with the empirical formula C6H4BClF2O2 . It is a type of organoboron compound, which are commonly used in laboratory settings .
Synthesis Analysis
The synthesis of this compound often involves Suzuki-Miyaura coupling reactions . This is a type of carbon-carbon bond forming reaction that is widely used due to its mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular weight of this compound is approximately 192.36 g/mol . The SMILES string representation of its structure is OB(O)c1cc(Cl)c(F)cc1F .Chemical Reactions Analysis
This compound is used as a reagent in Suzuki-Miyaura coupling reactions . It is also used in the synthesis of highly efficient phosphorescent iridium (III) complexes which are used for light-emitting diodes .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Safety and Hazards
This chemical can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .
将来の方向性
作用機序
Target of Action
The primary target of 4-Chloro-2,5-difluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
The compound’s success in the sm coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign nature .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the SM coupling reaction, where the compound acts as an organoboron reagent .
Action Environment
The action of this compound is influenced by the reaction conditions. The compound is known for its stability and tolerance to various functional groups, which makes it suitable for use under a wide range of conditions . .
生化学分析
Biochemical Properties
The biochemical properties of 4-Chloro-2,5-difluorophenylboronic acid are largely defined by its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The this compound acts as a nucleophilic organic group, which is transferred from boron to palladium during the transmetalation stage of the reaction .
Cellular Effects
Given its role in the Suzuki–Miyaura cross-coupling reaction, it can be inferred that it may influence cellular processes that involve carbon–carbon bond formation .
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of the Suzuki–Miyaura cross-coupling reaction . In this reaction, the this compound undergoes transmetalation, a process where it transfers its organic group to a palladium catalyst .
Temporal Effects in Laboratory Settings
It is known that boronic esters, such as this compound, are generally stable and readily prepared, making them suitable for use in various chemical reactions .
Metabolic Pathways
It is known that boronic acids can be converted into a broad range of functional groups, suggesting that they may be involved in various metabolic pathways .
特性
IUPAC Name |
(4-chloro-2,5-difluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZWCWTWFFVBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Cl)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


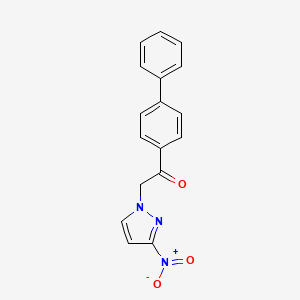
![2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6330479.png)
![3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B6330487.png)
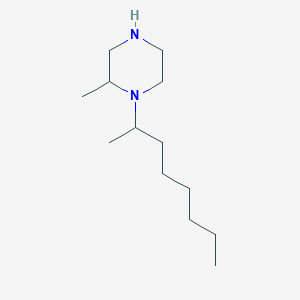
![1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine](/img/structure/B6330512.png)
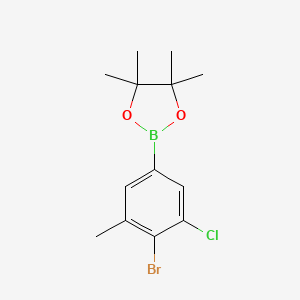
![3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6330526.png)
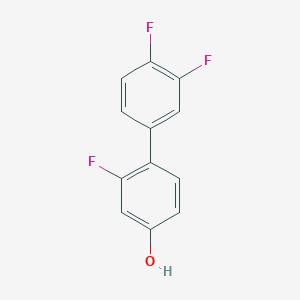
![2-Methyl-1-[(2-nitrophenyl)methyl]piperazine](/img/structure/B6330539.png)
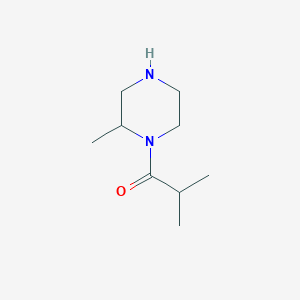
amine](/img/structure/B6330559.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B6330565.png)
